Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester
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Overview
Description
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester is a complex organic compound with a unique structure that includes a benzoic acid moiety, a dioxo-phenylpropyl group, and a heptyl ester chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester typically involves the esterification of benzoic acid derivatives with heptyl alcohol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as transesterification, where methyl benzoate is reacted with heptyl alcohol in the presence of a catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester: Similar structure but with a decyl ester chain instead of a heptyl chain.
3-Phenylpropyl benzoate: Similar aromatic structure but lacks the dioxo-phenylpropyl group.
Uniqueness
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyl ester chain differentiates it from other similar compounds, potentially affecting its solubility, reactivity, and biological activity .
Properties
CAS No. |
61580-31-2 |
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Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
heptyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-5-11-16-28-23(27)19-14-9-10-15-20(19)24-22(26)17-21(25)18-12-7-6-8-13-18/h6-10,12-15H,2-5,11,16-17H2,1H3,(H,24,26) |
InChI Key |
BMFCPGONIMOOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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